Sulforhodamine B 2-acid fluoride

Vue d'ensemble

Description

Sulforhodamine B 2-acid fluoride is a fluorescent dye known for its high water solubility and extensive use in various scientific fields. It is a derivative of sulforhodamine B, which is widely utilized for its fluorescence properties. The compound is characterized by its ability to absorb light at 560 nm and emit fluorescence at approximately 580 nm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sulforhodamine B 2-acid fluoride typically involves the reaction of sulforhodamine B with fluorinating agents under controlled conditions. The process requires precise temperature and pH control to ensure the successful incorporation of fluoride groups into the molecule .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to achieve a product with fluorescence assay purity of ≥97.0% .

Analyse Des Réactions Chimiques

Types of Reactions: Sulforhodamine B 2-acid fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo redox reactions, altering its oxidation state and fluorescence properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, each with distinct fluorescence characteristics .

Applications De Recherche Scientifique

Sulforhodamine B 2-acid fluoride is extensively used in scientific research due to its unique properties:

Chemistry: It is used as a fluorescent tracer in various chemical reactions and processes.

Mécanisme D'action

The mechanism of action of sulforhodamine B 2-acid fluoride involves its ability to bind to basic amino acid residues in proteins. This binding is pH-dependent and occurs under mild acidic conditions. The compound’s fluorescence properties allow for the quantification of protein content and cell proliferation in various assays . The molecular targets include cellular proteins, and the pathways involved are primarily related to protein binding and fluorescence emission .

Comparaison Avec Des Composés Similaires

Sulforhodamine B: The parent compound, widely used for similar applications but without the fluoride modification.

Rhodamine B: Another fluorescent dye with similar properties but different spectral characteristics.

Fluorescein: A dye with distinct fluorescence properties, often used in complementary applications.

Uniqueness: Sulforhodamine B 2-acid fluoride is unique due to its enhanced fluorescence properties and stability, making it particularly suitable for high-sensitivity applications in various scientific fields .

Activité Biologique

Sulforhodamine B 2-acid fluoride (SRB 2-AF) is a fluorinated derivative of Sulforhodamine B, a synthetic dye widely recognized for its applications in biological research, particularly in cell viability assays. This compound exhibits significant biological activity, which is attributed to its fluorescent properties and interactions with cellular components. This article explores the biological activity of SRB 2-AF, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

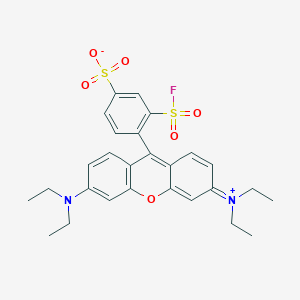

This compound is characterized by a sulfonated rhodamine structure with an additional fluoride group. The presence of the fluorine atom enhances its chemical stability and alters its interaction with biological targets.

-

Fluorescence and Cell Viability Assays :

- SRB 2-AF is primarily used in the Sulforhodamine B (SRB) assay to quantify cell proliferation and viability. The dye binds to cellular proteins, allowing for quantification through fluorescence intensity measurements.

- The compound's fluorescence properties facilitate real-time monitoring of cellular responses to various treatments.

-

Cytotoxicity :

- Studies have shown that SRB 2-AF exhibits cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these cell lines indicate significant anti-proliferative activity compared to non-tumorigenic cell lines like Vero cells .

- The cytotoxicity is linked to the compound's ability to induce oxidative stress within cells, leading to apoptosis.

Table 1: Cytotoxic Activity of SRB 2-AF in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via ROS generation |

| HepG2 | 12.3 | Cell cycle arrest at G2/M phase |

| Vero (non-tumor) | >50 | Low cytotoxicity |

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of SRB 2-AF on MCF-7 and HepG2 cells, demonstrating that treatment with SRB 2-AF resulted in significant cell death at low concentrations (IC50 values of 15.4 µM and 12.3 µM respectively). The mechanism was primarily through the generation of reactive oxygen species (ROS), leading to apoptosis .

-

Fluorescence Imaging :

- In vivo imaging studies have utilized SRB 2-AF due to its intense fluorescence, which allows for tracking tumor growth and response to therapies in real-time. This application underscores its utility not only as a cytotoxic agent but also as a diagnostic tool in cancer research.

Propriétés

IUPAC Name |

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-fluorosulfonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(38(33,34)35)17-26(23)37(28,31)32/h9-17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVHIVNJSALABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401501 | |

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98806-82-7 | |

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulforhodamine B 2-acid fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.